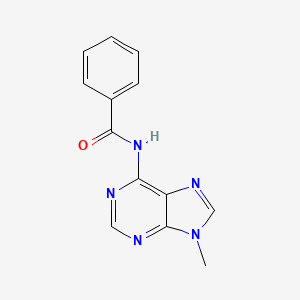
Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol is a chemical compound with the molecular formula C11H13ClN4O It is a derivative of purine, a heterocyclic aromatic organic compound, and features a cyclohexanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol typically involves the reaction of 6-chloropurine with cyclohexanol under specific conditions. One common method involves the use of a photoredox/nickel dual catalytic cross-coupling reaction. This process requires an inert atmosphere and nonaqueous reagents such as N,N-dimethylformamide (DMF) and acetonitrile (MeCN). The reaction is monitored using techniques like LC-MS and chromatographic separations are performed using preparative columns .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of bulk solvents and commercial reagents at the highest commercial quality is common. The reactions are typically performed in large reactors under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the purine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of purine derivatives with different functional groups .
Applications De Recherche Scientifique
Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential antiviral properties and is being studied for its effects on various biological pathways.
Medicine: It is investigated for its potential use in antiviral and anticancer therapies due to its ability to interact with nucleic acids.
Industry: The compound is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol involves its interaction with molecular targets such as nucleic acids. The compound can form hydrogen bonds and other interactions with DNA and RNA, potentially inhibiting their function. This mechanism is similar to other purine derivatives that exhibit antiviral and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol: Another purine derivative with potential antiviral properties.
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol: A compound with similar structural features and biological activities.
9-Alkyl-N-(1H-tetrazol-5-yl)-9H-purin-6-amines: These compounds have been studied for their antimicrobial and DNA interaction properties.
Uniqueness
Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol is unique due to its specific combination of a cyclohexanol moiety with a chlorinated purine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
5463-96-7 |
|---|---|
Formule moléculaire |
C11H13ClN4O |
Poids moléculaire |
252.70 g/mol |
Nom IUPAC |
(1R,2R)-2-(6-chloropurin-9-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H13ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)7-3-1-2-4-8(7)17/h5-8,17H,1-4H2/t7-,8-/m1/s1 |
Clé InChI |
CKTCXOLCNXSTKZ-HTQZYQBOSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)N2C=NC3=C2N=CN=C3Cl)O |
SMILES canonique |
C1CCC(C(C1)N2C=NC3=C2N=CN=C3Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


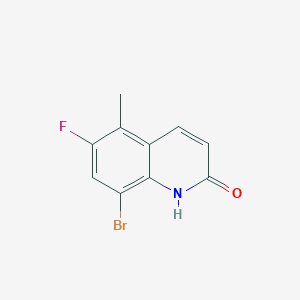
![2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861308.png)
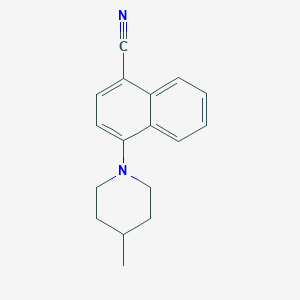


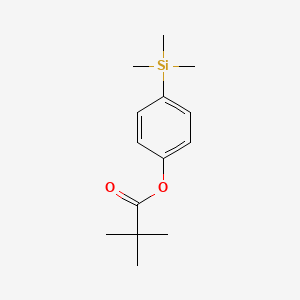
![5-Nitro-3-(p-tolyl)benzo[d]isoxazole](/img/structure/B11861330.png)
![3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11861332.png)
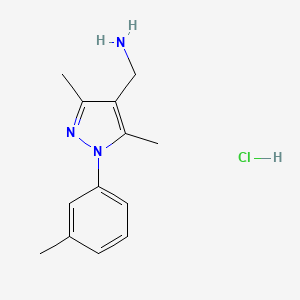
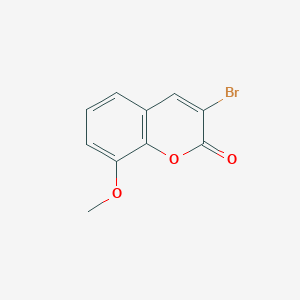
![9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11861360.png)

![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)
